3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms. The piperidine moiety, a six-membered ring containing nitrogen, is methylated and linked to the benzene ring via a methylene bridge. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Nitration and Halogenation: : The benzene ring is first nitrated and then halogenated to introduce the chlorine and fluorine substituents. This can be achieved using nitrating agents like nitric acid and halogenating agents such as chlorine gas or fluorine-containing compounds under controlled conditions.
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Sulfonation: : The halogenated benzene derivative is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
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Piperidine Introduction: : The final step involves the introduction of the piperidine moiety. This can be done by reacting the sulfonated benzene derivative with 1-methylpiperidine in the presence of a suitable base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield sulfone or sulfoxide derivatives.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Hydrolysis Products: Hydrolysis typically produces sulfonic acids and amines.
Scientific Research Applications
3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The piperidine moiety may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((1-ethylpiperidin-4-yl)methyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonate
Uniqueness
Compared to similar compounds, 3-chloro-4-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide exhibits unique properties due to the specific arrangement of its substituents. The presence of both chlorine and fluorine atoms on the benzene ring, along with the methylated piperidine moiety, imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O2S/c1-17-6-4-10(5-7-17)9-16-20(18,19)11-2-3-13(15)12(14)8-11/h2-3,8,10,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLKIJXNXAKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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